2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME&
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Overview
Description
2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& is a chemical compound known for its unique structure and properties. It is also referred to as 2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-3,5-dimethyl-1H-pyrrole monohydrochloride . This compound is characterized by its pyrrole rings and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& involves the reaction of 3,5-dimethylpyrrole with formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with another molecule of 3,5-dimethylpyrrole to form the final product . The reaction conditions typically involve the use of hydrochloric acid as a catalyst and the reaction is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into its reduced form.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include pyrrole oxides, reduced pyrroles, and substituted pyrrole derivatives .
Scientific Research Applications
2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and as a fluorescent marker in imaging studies.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& involves its interaction with specific molecular targets. It binds to proteins and enzymes, altering their activity and function. The compound can also interact with DNA and RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Difluoro {2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N)methyl]-3,5-dimethyl-1H-pyrrolato-N}boron
- 1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene
Uniqueness
2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& is unique due to its specific structure and the presence of pyrrole rings, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
(2E)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-8-5-10(3)14-12(8)7-13-9(2)6-11(4)15-13;/h5-7,14H,1-4H3;1H/b13-7+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONPMPUHCHDTQZ-FTPOTTDRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC1=CC2=C(C=C(N2)C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=N/C1=C/C2=C(C=C(N2)C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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